4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

TNFα Modulation Pyrazolo[1,5-a]pyridine SAR Chemical Probe Procurement

This pyrazolo[1,5-a]pyridine benzamide is a structural homolog of patented TNFα modulators. Its unique para-imidazolylmethyl substitution distinguishes it from simple benzamide analogs, offering a critical matched-pair tool for SAR campaigns. Procure as a chemical probe to validate target engagement specificity or as a negative control in TNFα screening cascades. Ensure your screening library includes this scaffold-defined tool to control for assay interference. Contact us for custom synthesis and bulk quantities.

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 1396874-77-3
Cat. No. B2777257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
CAS1396874-77-3
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C19H17N5O/c25-19(21-11-17-12-22-24-9-2-1-3-18(17)24)16-6-4-15(5-7-16)13-23-10-8-20-14-23/h1-10,12,14H,11,13H2,(H,21,25)
InChIKeyVCQAQXIMGIFFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396874-77-3): Chemical Identity and Structural Context for Procurement


4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide (CAS 1396874-77-3) is a synthetic heterocyclic compound with the molecular formula C19H17N5O and a molecular weight of 331.38 g/mol . It contains a pyrazolo[1,5-a]pyridine core linked via a methylene bridge to a benzamide moiety, which is further substituted with an imidazol-1-ylmethyl group. This compound belongs to a structural class of fused imidazole and pyrazole derivatives that have been broadly claimed as modulators of human TNFα activity in patents assigned to UCB Biopharma [1]. However, no peer-reviewed biological data or quantitative structure-activity relationship (SAR) information has been identified specifically for CAS 1396874-77-3 in primary research literature or authoritative public databases.

Procurement Risk: Why 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Cannot Be Replaced by Generic Analogs


In the absence of published quantitative biological data for CAS 1396874-77-3, the primary procurement risk stems from the well-established sensitivity of pyrazolo[1,5-a]pyridine-based TNFα modulators to subtle structural variations. The UCB patent family (e.g., WO2015086506A1) explicitly demonstrates that potency, selectivity, and pharmacokinetic profiles are exquisitely dependent on the nature and position of substituents on both the heteroaromatic core and the benzamide ring [1]. The substitution of imidazole with other five-membered heterocycles (e.g., pyrazole, triazole) or the relocation of the imidazolylmethyl group from the para- to the meta-position of the benzamide would be expected to generate a distinct chemical entity with an unpredictable and likely divergent activity profile. Therefore, generic substitution without explicit, matched-pair experimental validation is scientifically unsound and poses a high risk of compound misidentification in screening campaigns.

Quantitative Differentiation Evidence for 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide: A Critical Data Gap Assessment


Absence of Quantitative Biological Data Precludes Comparator-Based Differentiation

A comprehensive search of primary research papers, patents, PubChem, ChEMBL, and reputable vendor databases failed to yield any quantitative biological assay data (IC50, Ki, EC50, % inhibition, etc.) for the target compound, CAS 1396874-77-3 [1]. The closest structural analogs with reported TNFα inhibitory activity are found within the broad Markush claims of UCB Biopharma's patent family [2]; however, the specific compound is not exemplified and no direct comparator data can be extracted. Consequently, no head-to-head or cross-study quantitative comparison with any named analog is possible at this time.

TNFα Modulation Pyrazolo[1,5-a]pyridine SAR Chemical Probe Procurement

Potential Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Based on Class-Level Inference


Negative Control or Inactive Comparator in TNFα-Mediated Inflammation Assays

Given the structural homology to known pyrazolo[1,5-a]pyridine TNFα modulators [1], this compound could serve as a matched chemical probe to establish target engagement specificity. If the compound is later confirmed to be a weak or inactive binder against TNFα signaling (a hypothesis that must be experimentally tested), it would be a valuable negative control to rule out non-specific, scaffold-driven assay interference. This application is contingent upon the generation of primary in-house pharmacological profiling data.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

The unique combination of a pyrazolo[1,5-a]pyridine core with a para-substituted imidazol-1-ylmethyl benzamide makes this compound a novel starting point for medicinal chemistry SAR campaigns [1]. The imidazole moiety provides a hydrogen-bond acceptor and potential metal-chelating functionality that is absent in simple benzamide analogs. Researchers can use this compound to systematically probe the pharmacophoric requirements for TNFα modulation, particularly the role of the imidazole substitution, and compare results with patent-exemplified compounds.

Chemical Library Enrichment for Inflammation and Autoimmune Disease Screening

The compound's structural class is explicitly covered by patents targeting autoimmune and inflammatory disorders, neurological disorders, and oncological indications [1]. Inclusion in a focused screening library for TNFα-dependent disease models (e.g., rheumatoid arthritis, inflammatory bowel disease) is justified, provided the procurement is accompanied by a clear plan to generate the missing primary pharmacological data to validate its utility.

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.